molecular formula C5H13ClN2O B2387136 N-(2-Aminoethyl)propionamide hydrochloride CAS No. 1384127-68-7

N-(2-Aminoethyl)propionamide hydrochloride

Cat. No.: B2387136
CAS No.: 1384127-68-7
M. Wt: 152.62
InChI Key: CUMVVCKRKBPCTI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)propionamide hydrochloride (CAS 2230912-75-9) is a bifunctional compound featuring a propionamide backbone substituted with a 2-aminoethyl group, stabilized as a dihydrochloride salt. Its molecular formula is C₅H₁₂Cl₂N₂O, with a molecular weight of 223.09 g/mol (as dihydrochloride) . This compound is primarily utilized in pharmaceutical and chemical research, serving as an intermediate in drug synthesis due to its reactive primary amine and amide functionalities.

Properties

IUPAC Name

N-(2-aminoethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVVCKRKBPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384127-68-7
Record name N-(2-aminoethyl)propanamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

The biological activity of N-(2-Aminoethyl)propionamide hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator , modulating biochemical pathways critical for cellular functions.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.

The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy.

Scientific Research Applications

This compound finds applications across several research domains:

Pharmacology and Medicinal Chemistry

This compound plays a role in drug development, particularly in the design of new therapeutic agents targeting calcium signaling pathways. For instance, derivatives of this compound have been studied for their potential to inhibit store-operated calcium entry (SOCE), which is relevant in conditions associated with calcium dysregulation.

Protein Interaction Studies

The compound is utilized in studying protein interactions due to its ability to modify the activity of specific enzymes and receptors. Its amide group facilitates binding with various biological macromolecules, making it a valuable tool in biochemical assays.

Case Study 1: Synthesis of Peptide-Based Radiopharmaceuticals

A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods characterized using techniques such as NMR spectroscopy.

Case Study 2: Modulation of Calcium Signaling

Another research article highlighted the compound's role in modulating calcium signaling pathways in cells. The findings indicated that derivatives could inhibit SOCE, suggesting their potential use in treating diseases related to calcium dysregulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of N-(2-Aminoethyl)propionamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
N-(2-Aminoethyl)propionamide dihydrochloride C₅H₁₂Cl₂N₂O 223.09 Aminoethyl, amide Primary amine, hydrophilic
N-(2-Chloroethyl)-2-propanamine HCl C₅H₁₃Cl₂N 158.07 Chloroethyl, isopropyl Alkyl chloride, lipophilic
Prilocaine Hydrochloride C₁₃H₂₁ClN₂O 256.77 Propylamino, o-tolylamide Aromatic amide, anesthetic
3-[(N-Methyl-N-pentyl)amino]propionic acid HCl C₉H₂₀ClNO₂ 209.72 Methyl, pentyl, carboxylic acid Carboxylic acid, amphiphilic
2-(N,N-Diisopropylamino)ethyl chloride HCl C₈H₁₈ClN·HCl 210.15 Diisopropyl, chloroethyl Tertiary amine, steric bulk
2-Amino-N-isobutyl-2-methylpropanamide HCl C₈H₁₉ClN₂O 202.71 Isobutyl, methyl Branched alkyl, hydrophobic

Key Observations :

  • Aminoethyl vs. Chloroethyl: The primary amine in N-(2-Aminoethyl)propionamide enhances nucleophilicity and water solubility compared to the chloroethyl group in N-(2-Chloroethyl)-2-propanamine HCl, which is more reactive in substitution reactions .
  • Amide vs. Ester/Carboxylic Acid: The amide group in the target compound provides hydrolytic stability, unlike the ester or carboxylic acid groups in compounds like 3-[(N-methyl-N-pentyl)amino]propionic acid HCl, which may undergo pH-dependent ionization .
  • Steric Effects: Bulky substituents (e.g., diisopropyl in ) reduce reactivity in nucleophilic reactions compared to the linear aminoethyl group in the target compound .

Reactivity Differences :

  • Chloroethyl derivatives (e.g., ) are prone to nucleophilic substitution, whereas aminoethyl compounds participate in conjugation or salt formation .
  • Carboxylic acid derivatives () may form zwitterions, affecting solubility and reactivity in aqueous environments .

Comparative Advantages :

  • The target compound’s dihydrochloride salt enhances solubility for intravenous formulations, unlike lipophilic analogs like N-isobutyl derivatives .
  • Aminoethylamide’s low steric hindrance facilitates enzyme binding in drug design, contrasting with bulky diisopropylamino compounds .

Research Findings and Characterization

  • Spectroscopic Data: N-(2-Aminoethyl)propionamide HCl is characterized by NMR (δ 1.5–3.0 ppm for methylene groups) and IR (amide I band ~1650 cm⁻¹), similar to other amides .
  • Stability : The dihydrochloride form improves stability under acidic conditions compared to free-base amines .
  • Solubility : Higher aqueous solubility than chloroethyl or isobutyl analogs due to ionic interactions .

Biological Activity

N-(2-Aminoethyl)propionamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a dihydrochloride salt characterized by the following molecular formula: C5_5H12_{12}Cl2_2N2_2O, with a molecular weight of approximately 189.07 g/mol. The compound features an amide functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets vary depending on the context of use, influencing its pharmacological effects.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that derivatives of this compound have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Exhibited antifungal properties against Candida albicans and Fusarium oxysporum.

The Minimum Inhibitory Concentration (MIC) values for these activities range from 4.69 to 156.47 µM, indicating moderate to good efficacy .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing a new dipeptide analogue involving this compound demonstrated its potential in developing peptide-based radiopharmaceuticals for imaging tumors and infections. The synthesis involved liquid-phase methods and was characterized using techniques such as NMR spectroscopy .
  • Pharmacological Characterization : Another research article highlighted the compound's role in modulating calcium signaling pathways in cells, which is critical for various physiological functions. It showed that derivatives could inhibit store-operated calcium entry (SOCE), implicating their potential use in treating diseases associated with calcium dysregulation .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameChemical FormulaUnique Features
N-(2-Aminoethyl)propanamideC5_5H12_{12}N2_2OParent compound without hydrochloride
2-Amino-N-(2-aminoethyl)benzamide dihydrochlorideC9_9H12_{12}Cl2_2N4_4OContains a benzene ring, affecting biological activity
2-Amino-N-[2-(dimethylamino)ethyl]propanamideC7_7H16_{16}Cl2_2N2_2ODimethylamino group may enhance solubility

This table illustrates how structural variations impact biological activity and solubility, providing insights into the development of new derivatives with enhanced properties.

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